molecular formula C23H15N3O B12906023 6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile CAS No. 65004-31-1

6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B12906023
CAS No.: 65004-31-1
M. Wt: 349.4 g/mol
InChI Key: SQSZVYMRHVDGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile typically involves the condensation of benzaldehyde, acetophenone, and urea in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects . The exact molecular targets and pathways vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: 6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile stands out due to its unique structural features and versatile reactivity. Its triphenyl substitution pattern provides distinct electronic properties, making it a valuable scaffold for the development of new bioactive molecules .

Biological Activity

6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a dihydropyrimidine core substituted with three phenyl groups and a cyano group. This unique arrangement contributes to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated IC50 values indicating significant inhibition of cell proliferation.
  • Enzyme Inhibition : It acts as an inhibitor for several enzymes, including lactate dehydrogenase (LDH), which is crucial in cancer metabolism. High-throughput screening identified it as a potent inhibitor with an IC50 of 8.1 μM, while optimized derivatives achieved IC50 values as low as 0.48 μM .
  • Neuroprotective Effects : The compound has been evaluated for its potential in treating neurodegenerative diseases through inhibition of acetylcholinesterase (AChE), with IC50 values around 1 μM .

Anticancer Studies

A study focused on the cytotoxicity of various derivatives of dihydropyrimidines including this compound. The results indicated that this compound significantly reduced cell viability in cancer cell lines such as MCF-7 and HeLa. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (μM)Mechanism
MCF-712.5Apoptosis
HeLa10.0Cell Cycle Arrest

Enzyme Inhibition

The compound's interaction with LDH was characterized by surface plasmon resonance assays and NMR studies. The binding affinity was enhanced through structural modifications leading to improved inhibition profiles.

Compound VariantIC50 (μM)Binding Affinity
Original8.1Moderate
Optimized0.48High

Neuroprotective Studies

Inhibition of AChE was assessed using an Ellman-based assay, revealing promising results for potential Alzheimer's disease treatments.

CompoundIC50 (μM)Comparison Control
6-Oxo...1.00Donepezil: 0.0049

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various disease models:

  • Breast Cancer Model : Administration of the compound led to significant tumor size reduction in xenograft models.
  • Alzheimer's Disease Model : In vivo studies showed improved cognitive function in mice treated with the compound compared to controls.

Properties

CAS No.

65004-31-1

Molecular Formula

C23H15N3O

Molecular Weight

349.4 g/mol

IUPAC Name

6-oxo-1,2,4-triphenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C23H15N3O/c24-16-20-21(17-10-4-1-5-11-17)25-22(18-12-6-2-7-13-18)26(23(20)27)19-14-8-3-9-15-19/h1-15H

InChI Key

SQSZVYMRHVDGOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.